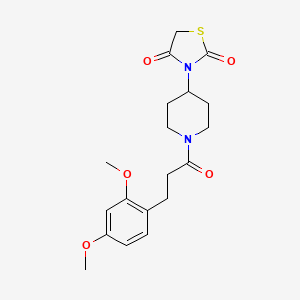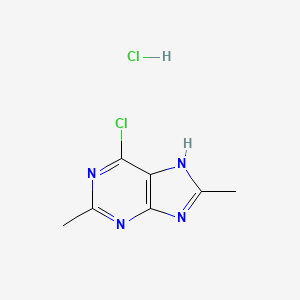![molecular formula C15H23N3O B2407977 3-[(6-Tert-butylpyridazin-3-yl)oxy]-1-azabicyclo[2.2.2]octane CAS No. 2198987-56-1](/img/structure/B2407977.png)
3-[(6-Tert-butylpyridazin-3-yl)oxy]-1-azabicyclo[2.2.2]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(6-Tert-butylpyridazin-3-yl)oxy]-1-azabicyclo[2.2.2]octane is a useful research compound. Its molecular formula is C15H23N3O and its molecular weight is 261.369. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Photochemical and Thermal Rearrangement of Oxaziridines
The study by Lattes et al. (1982) discusses the photochemical and thermal rearrangement of oxaziridines, focusing on the stereoelectronic control theory. This research provides insights into the regioselectivities observed in rearrangements involving nitrogen-containing bicyclic structures, which can be relevant for understanding similar rearrangements in compounds like "3-[(6-Tert-butylpyridazin-3-yl)oxy]-1-azabicyclo[2.2.2]octane" (Lattes et al., 1982).
Synthesis and Molecular Structure Analysis
The synthesis and structural elucidation of compounds like tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate are detailed by Moriguchi et al. (2014). These studies provide a framework for synthesizing and analyzing bicyclic compounds, offering a foundation for further research on related compounds (Moriguchi et al., 2014).
Catalytic Asymmetric Synthesis
The catalytic asymmetric synthesis of 8-oxabicyclo[3.2.1]octane derivatives, as reported by Ishida et al. (2010), showcases the potential of using catalytic methods to achieve enantioselective synthesis of bicyclic compounds. This methodology could be applied to synthesize enantiomerically pure forms of compounds structurally similar to "this compound" (Ishida et al., 2010).
Regioselective and Regiospecific Cycloaddition
Chapyshev (2000) discusses the regioselective and regiospecific cycloaddition of acetylenes to triazidopyridines, leading to the formation of triazolylpyridines. This study demonstrates the specificity of chemical reactions involving nitrogen-rich heterocycles, which can be relevant for designing reactions involving "this compound" (Chapyshev, 2000).
Propriétés
IUPAC Name |
3-(6-tert-butylpyridazin-3-yl)oxy-1-azabicyclo[2.2.2]octane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-15(2,3)13-4-5-14(17-16-13)19-12-10-18-8-6-11(12)7-9-18/h4-5,11-12H,6-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGCFSUUJJUNOKG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(C=C1)OC2CN3CCC2CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(4-fluorobenzyl)oxy]-1H-imidazole-2-carbaldehyde](/img/structure/B2407894.png)
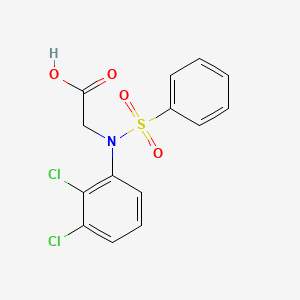
![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-4-(trifluoromethoxy)benzamide](/img/structure/B2407897.png)
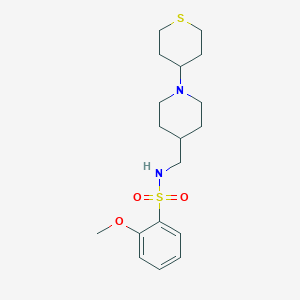
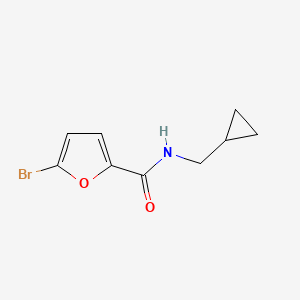
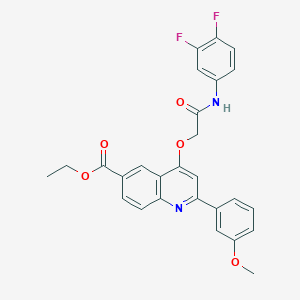
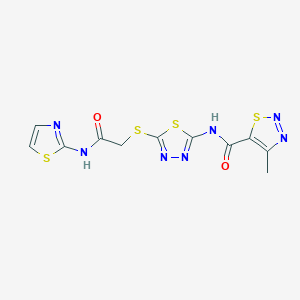
![1-{4-[5-(2,4-dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B2407909.png)
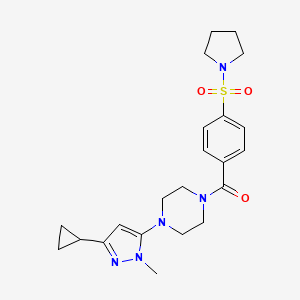
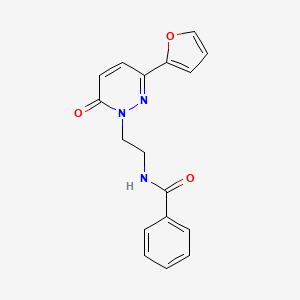
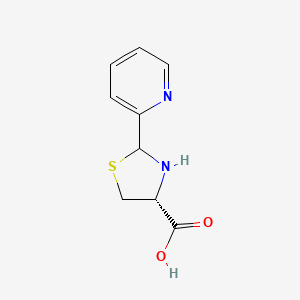
![5-{2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidine-1-carbonyl}-2-(trifluoromethyl)pyridine](/img/structure/B2407913.png)
